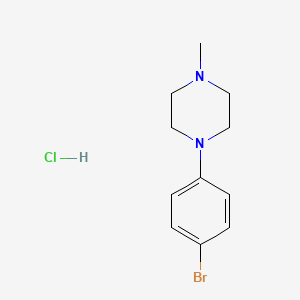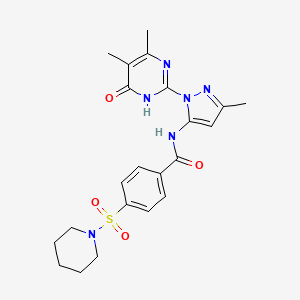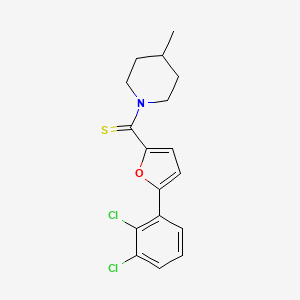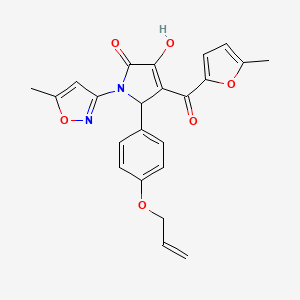![molecular formula C17H14N2O3 B2937020 N-(3-acetylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 941928-42-3](/img/structure/B2937020.png)
N-(3-acetylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-acetylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide” is a complex organic compound. It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as thieno[2,3-b]pyridines have been synthesized starting from readily available 2-chloro-N-(thieno[2,3-b]pyridine-3-yl)acetamides .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Aromatic Polyamides
Research focused on the synthesis and characterization of new aromatic polyamides containing n-alkylphenylimide units, which were prepared by activated polyamidation. These polyamides exhibited enhanced thermal stability and excellent solubility, attributed to the presence of thermally stable pendant imido groups and internally plasticizing n-alkyl chains. Such materials are crucial for developing high-performance polymers with potential applications in advanced material science, including electronics and coatings due to their amorphous nature and thermal properties (Choi & Jung, 2004).
Antimicrobial Activity Studies
Derivatives of the compound have been synthesized and tested for their antimicrobial activities. The research included the synthesis of new pyridothienopyrimidines and pyridothienotriazines, revealing that some of these compounds possess significant in vitro antimicrobial properties. This finding suggests potential applications in developing new antimicrobial agents that could be crucial for addressing antibiotic resistance (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Advanced Organic Synthesis Techniques
The compound and its analogs have also been utilized in exploring advanced organic synthesis techniques, such as the rhenium-catalyzed regioselective synthesis of multisubstituted pyridines. This process involves the treatment of N-acetyl β-enamino ketones with alkynes, leading to the selective formation of multisubstituted pyridines. Such methodologies are pivotal for the pharmaceutical industry and organic chemistry, enabling the efficient synthesis of complex organic molecules (Yamamoto et al., 2012).
Luminescence Properties and Binding Characteristics
In another study, the luminescence properties of novel aromatic carboxylic acids and their Eu(III) and Tb(III) complexes were investigated. This research is significant for the development of new luminescent materials with potential applications in sensors, bioimaging, and optoelectronics. The binding characteristics of these compounds with bovine serum albumin (BSA) were also studied, highlighting their potential medicinal value (Tang, Tang, & Tang, 2011).
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-10-6-7-15-14(18-10)9-16(22-15)17(21)19-13-5-3-4-12(8-13)11(2)20/h3-9H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOYXQAKMXHGCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC=CC(=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Ethylsulfonyl-1-[(3-fluorophenyl)methyl]benzimidazole](/img/structure/B2936941.png)


![1-[1-[(2,6-Dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2936946.png)
![N-(4-chlorobenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2936947.png)
![4-((4-methoxyphenyl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)butanamide](/img/structure/B2936949.png)
![Ethyl (5-((2-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2936950.png)
![(4-((1H-imidazol-1-yl)methyl)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2936952.png)

![4-Fluoro-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2936956.png)
![2-(4-fluorophenyl)-4-{3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2936958.png)
